4-(3-Aminocarbonylphenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(3-Aminocarbonylphenyl)-3-hydroxybenzoic acid is an organic compound that features both an amide and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminocarbonylphenyl)-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzoic acid with 3-aminobenzoyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-hydroxybenzoic acid and 3-aminobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 3-aminobenzoyl chloride is added dropwise to a solution of 3-hydroxybenzoic acid and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.
Isolation: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminocarbonylphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-(3-Aminocarbonylphenyl)-3-oxobenzoic acid.
Reduction: Formation of 4-(3-Aminomethylphenyl)-3-hydroxybenzoic acid.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4-(3-Aminocarbonylphenyl)-3-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Aminocarbonylphenyl)-3-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of both amide and hydroxyl groups allows for hydrogen bonding and other interactions with biological molecules, influencing its efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzoic acid: Lacks the amide group, making it less versatile in certain applications.
4-(3-Aminomethylphenyl)-3-hydroxybenzoic acid: Similar structure but with an amine group instead of an amide, which can alter its reactivity and biological activity.
4-(3-Nitrophenyl)-3-hydroxybenzoic acid:
Uniqueness
4-(3-Aminocarbonylphenyl)-3-hydroxybenzoic acid is unique due to the presence of both an amide and a hydroxyl group on the aromatic ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
4-(3-carbamoylphenyl)-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c15-13(17)9-3-1-2-8(6-9)11-5-4-10(14(18)19)7-12(11)16/h1-7,16H,(H2,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPJKNMAYOFHNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=C(C=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689860 |
Source
|
Record name | 3'-Carbamoyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-76-4 |
Source
|
Record name | 3'-Carbamoyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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